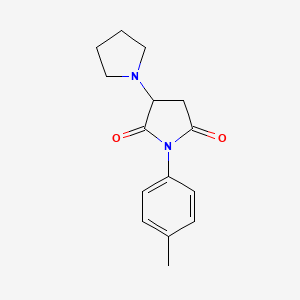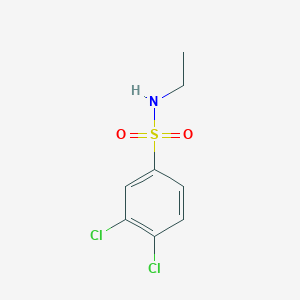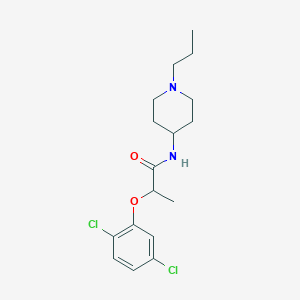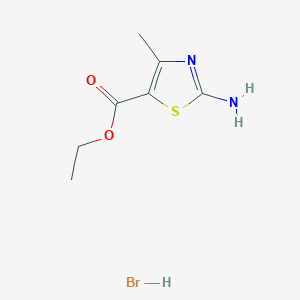
1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione, also known as MPBD, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPBD belongs to the class of compounds known as pyrrolidines, which have been extensively studied for their biological activities.
Wirkmechanismus
1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione exerts its biological effects by interacting with various molecular targets in the body, including enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in oxidative stress and inflammation, as well as modulate the function of specific receptors in cancer cells.
Biochemical and Physiological Effects:
1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione has been found to exhibit several biochemical and physiological effects in vitro and in vivo. It has been shown to reduce oxidative stress and inflammation, as well as inhibit the growth and proliferation of cancer cells. Additionally, 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione has been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione is its potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to its use in lab experiments, including the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research and development of 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione. One area of focus is the optimization of its chemical structure to improve its biological activity and selectivity. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential as a therapeutic agent for the treatment of various diseases. Finally, the development of new methods for the synthesis and purification of 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione may also lead to improved yields and purity, making it more accessible for research and development.
Synthesemethoden
The synthesis of 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione can be achieved through several methods, including the reaction of 4-methylbenzaldehyde with pyrrolidine-2,5-dione in the presence of a suitable catalyst. Other methods involve the use of different reagents and solvents, such as acetic anhydride and toluene, to produce 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione with high yields and purity.
Wissenschaftliche Forschungsanwendungen
1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione has been the subject of numerous studies in medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-4-6-12(7-5-11)17-14(18)10-13(15(17)19)16-8-2-3-9-16/h4-7,13H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHGQUSYOJLVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387460 |
Source


|
| Record name | [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-methylphenyl)- | |
CAS RN |
89143-14-6 |
Source


|
| Record name | [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5129846.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5129847.png)

![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B5129861.png)


![N-(2-bromophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5129894.png)
![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)
![ethyl 1-benzyl-5-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5129901.png)
![9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole](/img/structure/B5129906.png)

![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5129913.png)
![1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5129917.png)